6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Cross-coupling Regioselective synthesis Palladium catalysis

This 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a position-specific, dihalogenated scaffold that enables predictable, sequential palladium-catalyzed cross-coupling without protecting groups. The C3 iodo group reacts first (Suzuki–Miyaura, Sonogashira), followed by the C6 bromo group, allowing rapid, divergent library synthesis from a single intermediate. The C7 methyl group enhances C6 coupling efficiency, crucial for high-throughput workflows. Direct lineage to MNK1/2 kinase modulators makes this compound a strategic procurement choice for medicinal chemistry programs targeting oncology and inflammation.

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
CAS No. 1246184-61-1
Cat. No. B1400430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
CAS1246184-61-1
Molecular FormulaC8H6BrIN2
Molecular Weight336.95 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1Br)I
InChIInChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3
InChIKeyLWAVFLMXSGFCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine: Procurement Specifications and Core Identity


6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine (CAS 1246184-61-1) is a dihalogenated imidazo[1,2-a]pyridine building block bearing bromine at C6, iodine at C3, and a methyl group at C7 . This substitution pattern confers a predictable and exploitable reactivity hierarchy, making the compound a versatile intermediate for sequential palladium-catalyzed cross-coupling transformations [1]. Commercial material is typically supplied at 98% purity with a molecular weight of 336.96 g/mol . Recommended storage is at 2–8°C with protection from light .

Why Generic Dihalogenated Imidazo[1,2-a]pyridines Cannot Substitute for 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine


Dihalogenated imidazo[1,2-a]pyridines are not interchangeable due to position-specific and halogen-type reactivity differences that dictate both the achievable coupling sequence and the reaction conditions required. The 3-iodo group in this scaffold is known to undergo Suzuki–Miyaura cross-coupling with high reactivity, but this reactivity is not universal—it is significantly modulated by substituents at C2 [1]. Furthermore, in 3,6-dihalogenated analogs, the identity of the halogen at C3 (iodo vs. bromo) alters the ordering of sequential coupling steps, demonstrating that halogen identity at specific positions governs the synthetic route [2]. For compounds lacking the C7 methyl group, 6-bromo reactivity is substantially attenuated, requiring modified catalyst and base systems to achieve acceptable coupling yields [3]. A generic analog without this precise substitution pattern would require re-optimization of reaction conditions and may fail to deliver the intended coupling sequence or yield.

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Reactivity: Iodo vs. Bromo Groups Enable Sequential C3-First Coupling Protocols

In the imidazo[1,2-a]pyridine scaffold, the 3-iodo group exhibits substantially higher reactivity toward oxidative addition with palladium(0) compared to the 6-bromo group [1]. This orthogonal reactivity hierarchy permits a predictable C3-first coupling sequence without competitive C6 functionalization. In model studies on 6-bromo-3-iodoimidazo[1,2-a]pyridine 14 (the direct 7-des-methyl analog of the target compound), palladium insertion occurred exclusively at the 3-iodo position, enabling a regiocontrolled Suzuki–Miyaura coupling at C3 followed by a second coupling at C6 [1]. This order of coupling steps is inverted when the C3 halogen is bromo rather than iodo, confirming that the iodo group uniquely dictates the C3-first reaction pathway [2].

Cross-coupling Regioselective synthesis Palladium catalysis

Documented Synthesis Yield: 41% via Electrophilic Iodination of 6-Bromo-7-methylimidazo[1,2-a]pyridine

A reproducible synthesis of 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has been documented with a 41% isolated yield [1]. The procedure involves electrophilic iodination of 6-bromo-7-methylimidazo[1,2-a]pyridine using iodine and sodium acetate in methanol at room temperature over 20 hours, followed by filtration and methanol wash [1]. The product was characterized as a light grey solid with ¹H NMR signals at δ 8.30 (s, 1H), 7.64 (s, 1H), 7.49 (s, 1H), and 2.50 (s, 3H) in CDCl₃, with mass spectrometry confirming [M+H]⁺ at m/z 336.7 [1].

Synthetic methodology Process chemistry Heterocyclic halogenation

C2-Substituent Modulates Reactivity: Methyl Group Presence Enables 6-Bromo Suzuki Coupling Efficiency

The reactivity of the 6-bromo group toward Suzuki–Miyaura cross-coupling is critically dependent on the presence of a C2 substituent [1]. In systematic studies, 6-bromoimidazo[1,2-a]pyridine derivatives unsubstituted at C2 exhibited poor reactivity, whereas 6-bromo-2-methyl-substituted analogs underwent efficient coupling [1]. The target compound bears a C7 methyl group rather than a C2 methyl; however, class-level inference suggests that any electron-donating alkyl substituent on the pyridine ring may similarly enhance 6-bromo reactivity relative to the completely unsubstituted scaffold. For the unsubstituted 6-bromo series, modification of catalyst and base systems was required to achieve acceptable coupling yields [1]. The 7-methyl substitution in the target compound may therefore confer coupling efficiency advantages over unsubstituted 6-bromo analogs, though this remains a class-level inference pending direct experimental verification.

Cross-coupling Structure-activity relationship Reaction optimization

Patent-Disclosed Utility: MNK1/2 Kinase Inhibitor Scaffold Intermediate

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is explicitly disclosed in patent literature as an intermediate for synthesizing bicyclic heterocyclic derivatives that function as MNK1 and MNK2 kinase modulators . The patent claims compounds within this genus (including imidazopyridine derivatives) as inhibitors of MAP kinase interacting kinases MNK2a, MNK2b, MNK1a, and MNK1b, with therapeutic applications in proliferative diseases (cancer), inflammatory diseases, and Alzheimer's disease . This patent citation establishes the compound as a validated intermediate within an active therapeutic development program rather than a purely theoretical building block. In contrast, many dihalogenated imidazo[1,2-a]pyridine analogs lack explicit patent linkage to defined biological targets, making the target compound a higher-value procurement choice for medicinal chemistry programs targeting the MNK pathway.

Medicinal chemistry Kinase inhibition Oncology

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine: High-Value Research and Industrial Application Scenarios


Sequential C3-First, C6-Second Divergent Library Synthesis

Programs requiring the parallel synthesis of dissymmetrically substituted imidazo[1,2-a]pyridine libraries should prioritize this compound. The orthogonal reactivity of the 3-iodo and 6-bromo groups permits a predictable C3-first coupling sequence using Suzuki–Miyaura, Sonogashira, or other palladium-catalyzed methodologies, followed by a second C6 coupling with a different boronic acid or coupling partner. This eliminates the need for protecting group strategies and enables divergent library construction from a single starting material. The documented 41% synthesis yield provides a benchmark for cost modeling when procurement vs. in-house synthesis is under evaluation. [1][2]

MNK1/2 Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting MNK1 and MNK2 kinases for oncology or inflammatory disease applications should prioritize this compound. Patent literature explicitly identifies 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine as an intermediate within the genus of MNK1/2 modulators, establishing a direct lineage to validated therapeutic targets. The dihalogenated nature of the scaffold allows for systematic SAR exploration at both C3 and C6 positions via sequential cross-coupling, enabling rapid lead optimization around a scaffold with demonstrated pathway relevance.

C6-Selective Cross-Coupling with Enhanced Reactivity Due to Methyl Substitution

For programs requiring efficient C6 functionalization of 3-iodoimidazo[1,2-a]pyridines, the 7-methyl substituted analog offers potential reactivity advantages over unsubstituted 6-bromo derivatives. Class-level evidence indicates that alkyl substitution on the imidazo[1,2-a]pyridine core enhances 6-bromo Suzuki coupling efficiency, reducing the need for specialized catalyst/base optimization. This is particularly valuable in high-throughput synthesis workflows where reaction condition standardization is critical. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.